1,4,5-Oxadithiepane
CAS No.: 3886-40-6
Cat. No.: VC16970542
Molecular Formula: C4H8OS2
Molecular Weight: 136.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3886-40-6 |
---|---|
Molecular Formula | C4H8OS2 |
Molecular Weight | 136.2 g/mol |
IUPAC Name | 1,4,5-oxadithiepane |
Standard InChI | InChI=1S/C4H8OS2/c1-3-6-7-4-2-5-1/h1-4H2 |
Standard InChI Key | DFBDMKHCEZTHOH-UHFFFAOYSA-N |
Canonical SMILES | C1CSSCCO1 |
Introduction
Structural Characteristics and Molecular Identification
Core Molecular Architecture
1,4,5-Oxadithiepane features a seven-membered ring comprising two sulfur atoms, one oxygen atom, and four methylene groups. The IUPAC name, 1,4,5-oxadithiepane, reflects the positions of the heteroatoms within the ring . The canonical SMILES representation, C1CSSCCO1, confirms the sequential arrangement of sulfur and oxygen atoms .
Table 1: Fundamental Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 3886-40-6 | |
Molecular Formula | C₄H₈OS₂ | |
Molecular Weight | 136.24 g/mol | |
InChI Key | DFBDMKHCEZTHOH-UHFFFAOYSA-N | |
SMILES | C1CSSCCO1 | |
Density | 1.193 g/cm³ |
Three-Dimensional Conformation
PubChem’s 3D conformer model reveals a non-planar ring structure with staggered sulfur-sulfur (S-S) and sulfur-oxygen (S-O) bonds . The dihedral angles between heteroatoms contribute to moderate ring strain, as evidenced by computational studies of similar thiepanes .
Physicochemical Properties
Thermodynamic Parameters
The compound’s boiling point (218.3°C at 760 mmHg) and flash point (85.8°C) suggest moderate thermal stability, typical of sulfur-containing heterocycles . Its density of 1.193 g/cm³ aligns with expectations for a molecule of its size and polarity .
Table 2: Experimental Physicochemical Data
Property | Value | Method/Source |
---|---|---|
Boiling Point | 218.3°C | Estimated |
Flash Point | 85.8°C | Estimated |
LogP (Partition Coeff.) | 1.398 | Computed |
Polar Surface Area | 59.83 Ų | Computed |
Mass Spectrometry
GC-MS analysis identifies a base peak at m/z 136, corresponding to the molecular ion [M]⁺ . Fragment ions at m/z 60 (C₂H₄S⁺) and m/z 64 (SO₂⁺) indicate cleavage of the S-S and C-O bonds during ionization .
Infrared Spectroscopy
While experimental IR data are unavailable, computational models predict strong absorbance bands near 1050–1150 cm⁻¹ (C-O stretching) and 600–700 cm⁻¹ (S-S stretching) .
Reactivity and Derivative Formation
Oxidation Pathways
1,4,5-Oxadithiepane undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. The derivative 1,4,5-Oxadithiepane-2,7-dione (C₄H₄O₃S₂), identified in PubChem (CID 10176276), arises from ketone formation at positions 2 and 7 .
Table 3: Key Derivatives and Their Properties
Compound | Molecular Formula | Molecular Weight | Notable Features |
---|---|---|---|
1,4,5-Oxadithiepane | C₄H₈OS₂ | 136.24 g/mol | Parent compound |
1,4,5-Oxadithiepane-2,7-dione | C₄H₄O₃S₂ | 164.20 g/mol | Di-ketone derivative |
Comparative Analysis with Analogues
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1,4-Dithiane: Lacks the oxygen atom, resulting in reduced polarity and higher lipophilicity .
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1,3,5-Trithiane: Features three sulfur atoms, enhancing ring strain and oxidative reactivity .
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1,4-Oxathiane: Contains one sulfur and one oxygen atom but in a different arrangement, altering electronic properties .
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